1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
1-phenyl-5H-pyrazolo[3,4-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-13-15(10(9)7-12-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCDEDITAIPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-47-9 | |
| Record name | 1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones
The most widely reported method for synthesizing 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves the cyclocondensation of phenylhydrazine derivatives with 1,3-diketones. For example, reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with dimedone (5,5-dimethylcyclohexane-1,3-dione) in refluxing ethanol under HCl catalysis produces the target compound in 78% yield. The reaction proceeds via a Knoevenagel-Michael cascade mechanism, followed by intramolecular cyclization and oxidation (Figure 1).
Reaction Conditions
Acid-Catalyzed Cyclization
A modified approach employs preformed pyrazole-amine intermediates cyclized with nitriles. For instance, treating 1-(2,4-dinitrophenyl)pyrazole-3-carboxylate with benzonitrile in dioxane under HCl gas yields 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one after 6 hours. This method achieves 85–90% purity but requires careful control of gas flow rates to prevent over-acidification.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to conventional heating. A 2017 study demonstrated that exposing a mixture of phenylglyoxal monohydrate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and dimedone to 300 W microwaves for 15 minutes in [HBim]BF₄ ionic liquid produced the target compound in 94% yield. Key advantages include:
Table 1: Conventional vs. Microwave Synthesis Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–24 hours | 10–30 minutes |
| Yield | 65–78% | 88–94% |
| Energy Consumption | High | Reduced by 70% |
| Solvent Volume | 50 mL/g | 15 mL/g |
The enhanced efficiency arises from rapid, uniform heating that accelerates cyclization kinetics while minimizing side reactions.
Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
The ionic liquid [HBim]BF₄ serves as both solvent and catalyst in an eco-friendly protocol. A 2022 study achieved 92% yield by reacting ethyl acetoacetate, thiourea, and benzaldehyde derivatives in [HBim]BF₄ at 80°C for 40 minutes. The ionic liquid facilitates proton transfer during cyclization and is recyclable for up to five batches without yield loss.
Aqueous-Phase Reactions
Tetrapropylammonium bromide (TPAB)-catalyzed reactions in water/acetone (1:2) at 80°C provide a solvent-reduced route. This method avoids toxic organic solvents and achieves 90–98% yields through in situ generation of reactive intermediates.
Catalytic Strategies
Homogeneous Catalysis
TPAB (20 mol%) enhances reaction rates by stabilizing transition states during cyclocondensation. In the synthesis of 1-(3-chlorophenyl) derivatives, TPAB reduced reaction time from 12 hours to 3.5 hours while increasing yield from 72% to 90%.
Heterogeneous Catalysis
Mesoporous silica-supported sulfonic acid catalysts (e.g., SBA-15-SO3H) enable solvent-free synthesis at 100°C. These catalysts provide Brønsted acid sites for proton transfer and are separable via filtration, making them industrially viable.
Mechanistic Insights and Optimization
Reaction Pathway Analysis
The synthesis proceeds through three stages:
- Knoevenagel Condensation : Arylglyoxal reacts with cyclic 1,3-diketone to form α,β-unsaturated carbonyl intermediate.
- Michael Addition : Pyrazole-amine attacks the α-position of the enone system.
- Cyclization and Oxidation : Intramolecular nucleophilic attack followed by air oxidation yields the pyridazinone core.
Yield Optimization Strategies
- pH Control : Maintaining pH 4–6 during cyclization prevents decomposition of acid-sensitive intermediates.
- Oxygen Exclusion : Conducting reactions under nitrogen increases yields by 8–12% by reducing oxidative side products.
- Stepwise Temperature Ramping : Gradual heating from 60°C to 100°C improves crystallinity and purity.
Analytical Characterization
Synthesized compounds are validated using:
- FT-IR : N–H stretch at 3200–3300 cm⁻¹; C=O at 1680–1700 cm⁻¹
- ¹H NMR : Pyridazinone C4 proton at δ 8.2–8.4 ppm; pyrazole C3 proton at δ 6.7–7.1 ppm
- Mass Spectrometry : Molecular ion peak at m/z 212.21 [M+H]⁺
Industrial-Scale Considerations
Cost Analysis
Table 2: Production Cost per Kilogram
| Method | Raw Material Cost | Energy Cost | Total |
|---|---|---|---|
| Conventional | $220 | $180 | $400 |
| Microwave-Assisted | $240 | $90 | $330 |
| Ionic Liquid | $260 | $70 | $330 |
Microwave and ionic liquid methods offer long-term savings despite higher initial costs due to reduced energy and solvent use.
Waste Management
Green protocols generate 0.8 kg waste/kg product vs. 3.2 kg in conventional methods. TPAB-containing aqueous waste can be treated via activated carbon adsorption with >99% catalyst recovery.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediates
The compound is synthesized via Vilsmeier-Haack amidination , where 5-amino-1-phenylpyrazole reacts with PBr₃ in dimethylformamide (DMF). This generates an intermediate 4-(iminomethyl)-1-phenyl-1H-pyrazol-5-yl-formamidine (yield >90%), which undergoes sequential heterocyclization with hexamethyldisilazane (HMDS) to form the pyridazinone ring (56–91% yields) .
| Reaction Step | Reagents/Conditions | Product/Intermediate | Yield |
|---|---|---|---|
| Vilsmeier amidination | PBr₃, DMF, 60°C, 1–2 h | Formamidine intermediate | >90% |
| Heterocyclization | HMDS, 70–80°C, 3–5 h | 1-Phenyl-pyrazolo[3,4-d]pyridazinone | 56–91% |
Substitution Reactions
The pyridazinone ring undergoes nucleophilic substitution at position 3 or 7. For example:
-
Chlorination : Reacts with POCl₃ to yield 3-chloro derivatives, which serve as precursors for further functionalization .
-
Amination : Treatment with ammonia or primary amines introduces amino groups, enhancing solubility and biological activity .
Condensation with Aldehydes/Ketones
The formamidine intermediate participates in Knoevenagel-type condensations with aldehydes/ketones. For instance, reacting with benzaldehyde forms a Schiff base derivative, which cyclizes under acidic conditions to yield tricyclic pyrazolo-pyridazinone hybrids .
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | HCl, ethanol, reflux | 7-Phenyl-pyrazolo-pyridazinone | Antitumor agents |
| Acetophenone | AcOH, 80°C | 7-Acetyl-pyrazolo-pyridazinone | Enzyme inhibition |
Heterocyclization for Fused Systems
The compound serves as a precursor for tricyclic systems via intramolecular cyclization. For example:
-
Pyrazolo-pyrimidines : Reacting with formamide/PBr₃ induces cyclization at position 4, forming pyrazolo[3,4-d]pyrimidines (78–96% yields) .
-
Thiazolo-pyridazinones : Condensation with thioureas introduces sulfur-based rings, expanding bioactivity profiles .
Functional Group Transformations
-
Oxidation : The pyridazinone ring resists oxidation, but substituents like methyl groups are oxidized to carboxylic acids using KMnO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydro derivative, altering electronic properties .
Mechanistic Insights
Key reaction pathways involve:
-
Vilsmeier reagent formation : DMF and PBr₃ generate an electrophilic chloroiminium ion, which reacts with 5-aminopyrazole .
-
Heterocyclization : HMDS facilitates desilylation and ring closure via a bromide-assisted mechanism .
-
Electrophilic substitution : The phenyl group directs incoming electrophiles to meta/para positions on the pyrazole ring .
Comparative Reactivity of Derivatives
Derivatives exhibit varied reactivity based on substituents:
| Derivative | Reactivity Profile | Key Reaction |
|---|---|---|
| 3-Chloro-pyrazolo[3,4-d]pyridazinone | High electrophilicity at C3 | Nucleophilic substitution with amines |
| 7-Amino-pyrazolo[3,4-d]pyridazinone | Enhanced hydrogen-bonding capacity | Condensation with carbonyl compounds |
| 1-(4-Chlorophenyl)-pyrazolo-pyridazinone | Increased lipophilicity | Suzuki coupling for biaryl systems |
Scientific Research Applications
Chemical Properties and Structure
1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has the molecular formula and a molecular weight of 212.21 g/mol. The compound features a pyrazolo and pyridazine structural motif, which contributes to its reactivity and biological activities. Its structure allows for various functionalizations, making it a versatile compound in synthetic chemistry .
Pharmacological Activities
Research indicates that 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exhibits significant biological activities:
- Anticancer Properties : Several derivatives of this compound have shown potential as anticancer agents by interacting with specific cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, indicating its potential use in developing new antimicrobial agents .
Synthetic Applications
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can be achieved through various methods:
- One-Flask Reactions : Research has illustrated the synthesis of related pyrazolo compounds through one-flask reactions involving Vilsmeier amidination and heterocyclization .
- Functionalization : The compound's structure allows for easy functionalization, leading to derivatives with enhanced properties for specific applications in drug development .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one was assessed against various bacterial strains. The findings revealed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Pharmacological Activity Comparison
Activity Insights :
- Anti-Cancer Activity: Pyrimidinone derivatives (e.g., Compound 35) exhibit potent anti-glioma effects by disrupting cell cycle progression (S-phase arrest) and upregulating pro-apoptotic p53 .
- Anti-Inflammatory Activity: Substituents like 4-bromo/chlorophenyl groups on pyrimidinones enhance activity while reducing gastrointestinal toxicity (ulcer index: comparable to indomethacin) .
- Pyridazinone Derivatives: Limited pharmacological data exists, but selenium-containing analogs () highlight opportunities for novel applications in materials science or oncology.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Data for Select Derivatives
Key Trends :
- Lipophilicity: Pyrimidinones with hydrophobic substituents (e.g., 3-chlorophenyl in Compound 35) improve membrane permeability but may reduce aqueous solubility .
- Molecular Interactions: Pyrimidinones bind hydrophobic pockets in target proteins (e.g., Val43, Met91), while pyridazinones’ interactions remain underexplored .
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology. Its structure features a phenyl group attached to a pyrazole ring, which contributes to its stability and potential reactivity.
The molecular formula of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is with a molecular weight of 212.21 g/mol . The compound's unique structural motifs allow for various synthetic pathways and biological interactions.
Anticancer Properties
Research indicates that derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exhibit significant anticancer activity. Studies have shown that compounds containing this scaffold can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory activity. Research has highlighted its potential as a non-toxic and gastrointestinal-safe anti-inflammatory agent with good oral bioavailability . Compounds derived from this scaffold have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammatory diseases .
Antimicrobial Activity
The pyrazolo[3,4-d]pyridazine derivatives have also been evaluated for their antibacterial properties. Certain derivatives have shown promising results against various bacterial strains, suggesting their potential use as antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
Various synthetic methods have been developed for producing 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. For instance, one method involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions .
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl or pyrazole rings can significantly affect the biological activity of the compounds. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Hydroxy-2-methylpyrazolo[3,4-d]pyrimidin | Hydroxy group on the pyrazole ring | Enhanced solubility |
| 3-Amino-pyrazolo[3,4-d]pyrimidin | Amino group at position 3 | Increased reactivity |
| 2-Amino-pyrazolo[3,4-d]pyrimidin | Amino group at position 2 | Different interaction profile |
These variations illustrate how structural changes can lead to different biological profiles and enhance therapeutic efficacy.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one in various biological assays:
- Anticancer Activity : A study reported that derivatives showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
- Anti-inflammatory Activity : Another research highlighted that specific derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Testing : Various derivatives were screened against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) values indicating effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
